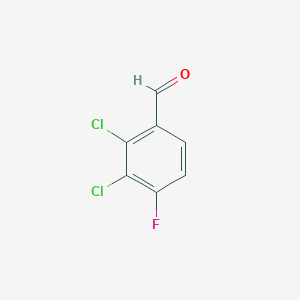

2,3-ジクロロ-4-フルオロベンズアルデヒド

説明

“2,3-Dichloro-4-fluorobenzaldehyde” is a halogen substituted benzaldehyde . It is a potent chemical compound with diverse applications in scientific research. Its unique properties make it a valuable tool for studying organic synthesis, medicinal chemistry, and material science.

Chemical Reactions Analysis

2,3-Dichloro-4-fluorobenzaldehyde may be used in the synthesis of substituted α-cyanocinnamic acid, via Knoevenagel condensation reaction . It has also been used in the preparation of 4-(2,3-dichlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, a Schiff base .

科学的研究の応用

合成中間体

“2,3-ジクロロ-4-フルオロベンズアルデヒド”は合成中間体として使用できます . 化合物のフッ素は酸化反応によって置換できます . この特性により、さまざまな他の化合物の合成において貴重な成分となっています。

シッフ塩基化合物の生成

アルデヒド基により、“2,3-ジクロロ-4-フルオロベンズアルデヒド”は縮合反応によってさまざまなシッフ塩基化合物を生成するために使用できます . シッフ塩基は、有機合成および医薬品化学において幅広い用途があります。

抗菌性

“2,3-ジクロロ-4-フルオロベンズアルデヒド”から誘導されたシッフ塩基化合物の一部は、抗菌性を示すことが判明しています . これにより、新しい抗菌剤の開発のための潜在的な候補となっています。

ハロゲン交換反応

この化合物は、ハロゲン交換反応に関与することができます . たとえば、4-フルオロベンズアルデヒド異性体は、4-クロロベンズアルデヒドとのハロゲン交換反応によって生成できます .

材料科学研究

材料科学では、“2,3-ジクロロ-4-フルオロベンズアルデヒド”は新しい材料の合成に使用できます . この化合物のユニークな特性は、新規特性を持つ材料の開発に貢献できます。

分析化学

分析化学では、“2,3-ジクロロ-4-フルオロベンズアルデヒド”はさまざまな分析技術の試薬または標準として使用できます .

作用機序

Target of Action

Similar compounds, such as fluorobenzaldehyde, have been used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have shown antimicrobial properties , suggesting that the targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It’s known that fluorobenzaldehyde can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given its potential to form schiff base compounds, it may interfere with microbial metabolic pathways, leading to antimicrobial effects .

Pharmacokinetics

For instance, Fluorobenzaldehyde has a relatively low melting point and a moderate boiling point , which could facilitate its absorption and distribution.

Result of Action

If it acts similarly to fluorobenzaldehyde, it could lead to the formation of schiff base compounds that have antimicrobial properties . This could result in the inhibition of microbial growth or viability.

特性

IUPAC Name |

2,3-dichloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGDPGXIJYFMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

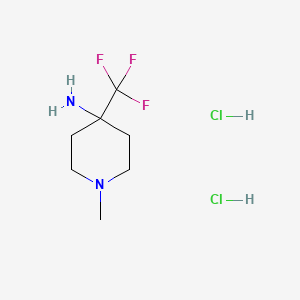

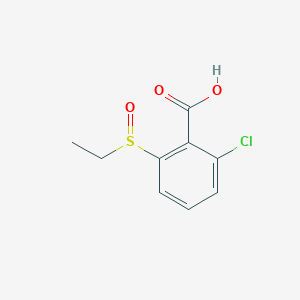

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)

![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)

![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)